N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 1021255-53-7
VCID: VC11945889
InChI: InChI=1S/C18H22N4O3S/c1-4-25-14-7-5-13(6-8-14)19-16(23)11-26-17-10-9-15(21-22-17)20-18(24)12(2)3/h5-10,12H,4,11H2,1-3H3,(H,19,23)(H,20,21,24)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C
Molecular Formula: C18H22N4O3S
Molecular Weight: 374.5 g/mol

N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide

CAS No.: 1021255-53-7

Cat. No.: VC11945889

Molecular Formula: C18H22N4O3S

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide - 1021255-53-7

Specification

CAS No. 1021255-53-7
Molecular Formula C18H22N4O3S
Molecular Weight 374.5 g/mol
IUPAC Name N-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide
Standard InChI InChI=1S/C18H22N4O3S/c1-4-25-14-7-5-13(6-8-14)19-16(23)11-26-17-10-9-15(21-22-17)20-18(24)12(2)3/h5-10,12H,4,11H2,1-3H3,(H,19,23)(H,20,21,24)
Standard InChI Key PBMZDDNIEAMPBS-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C

Introduction

N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a complex organic compound featuring a pyridazine ring, a sulfur atom linked to a methylene group, and a 4-ethoxyphenyl moiety. This compound is of interest in medicinal chemistry due to its unique structural features, which may contribute to potential biological activities.

Synthesis Methods

The synthesis of such compounds often involves multiple steps, including the formation of the pyridazine ring, introduction of the carbamoyl group, and attachment of the ethoxyphenyl moiety. Common methods include condensation reactions and nucleophilic substitutions.

Biological Activities and Potential Applications

While specific biological activities of N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide are not detailed in available literature, compounds with similar structures are often explored for their potential in medicinal chemistry. These may include anti-inflammatory, antimicrobial, or anticancer properties.

Potential ApplicationRationale
Anti-inflammatory AgentsSimilar compounds have shown promise in inhibiting inflammatory pathways .
Antimicrobial AgentsPyridazine derivatives are known for their antimicrobial properties.
Anticancer AgentsSome pyridazine-based compounds exhibit antitumor activities .

Comparison with Related Compounds

Compounds with similar structures, such as N-{6-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide, share a pyridazine core but differ in their substituents. Variations in substituents can significantly affect biological activity and pharmacokinetic properties.

CompoundStructural FeaturesUnique Aspects
N-{6-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamidePyridazine ring, methoxyphenyl moietyDifferent biological activity due to methoxy substituent.
N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamidePyridazine ring, ethoxyphenyl moietyPotential for altered pharmacokinetics due to ethoxy group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator